molecular formula C18H21N7O B6435988 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine CAS No. 2548987-50-2

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine

Cat. No.: B6435988
CAS No.: 2548987-50-2
M. Wt: 351.4 g/mol
InChI Key: AHWQQMSZDWNFGJ-UHFFFAOYSA-N
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Description

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine is a synthetic organic compound with a complex structure involving multiple rings and heteroatoms. Its design incorporates features that make it of significant interest in various fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine typically involves multi-step processes, including:

  • Formation of the 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine ring: : This step often involves cyclization reactions starting from appropriate hydrazine derivatives and other reagents under controlled conditions.

  • Attachment of the pyrrolidin-1-yl group: : The pyrrolidine ring is introduced through nucleophilic substitution reactions.

  • Incorporation of the 5-methylpyrimidine moiety: : This step includes condensation reactions and cyclization processes to form the final pyrimidine structure.

Industrial Production Methods: On an industrial scale, the synthesis of such complex compounds requires optimization of reaction conditions to ensure high yields and purity. This includes the use of high-throughput synthesis methods, continuous flow chemistry, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine can undergo oxidation, typically affecting the triazolo[4,3-b]pyridazine ring.

  • Reduction: : Reduction reactions might be applied to modify the triazolo[4,3-b]pyridazine or pyrimidine rings under specific conditions.

Common Reagents and Conditions:
  • Oxidation Reagents: : Examples include potassium permanganate or chromium trioxide under controlled acidic or basic conditions.

  • Reduction Reagents: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.

  • Substitution Reagents: : Halogenating agents or alkylating agents under nucleophilic substitution conditions.

Major Products Formed: The major products formed depend on the specific reactions undertaken. Oxidation may lead to the formation of corresponding oxides, while reduction could yield more saturated analogs. Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives with potentially enhanced properties.

Scientific Research Applications

Chemistry: In chemistry, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine is utilized as a building block for the synthesis of complex molecules due to its unique structure and reactivity.

Biology: Biologically, the compound's structural features make it an attractive candidate for studying enzyme interactions, receptor binding, and signal transduction pathways.

Medicine: In medicine, its potential as a pharmacophore is of great interest. It may serve as a lead compound in the development of new drugs targeting specific diseases, including cancer, infectious diseases, and neurological disorders.

Industry: Industrially, this compound can be employed in the development of new materials, agrochemicals, and specialty chemicals, leveraging its unique properties for various applications.

Mechanism of Action

The mechanism of action of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects

Comparison with Similar Compounds

Similar Compounds:

  • 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine analogs: : These share the triazolo[4,3-b]pyridazine core but differ in peripheral substituents.

  • Pyrrolidine-containing compounds: : Such compounds vary in the nature of substitutions on the pyrrolidine ring.

  • 5-methylpyrimidine derivatives: : These have the pyrimidine base with different functional groups attached.

Uniqueness: The uniqueness of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine lies in its multi-functional structure, combining various pharmacophores into a single molecule. This structural diversity enhances its potential for a broad range of applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-8-19-18(20-9-12)24-7-6-13(10-24)11-26-16-5-4-15-21-22-17(14-2-3-14)25(15)23-16/h4-5,8-9,13-14H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWQQMSZDWNFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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